molecular formula C13H17BrClNO2 B13858120 tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate

tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate

Cat. No.: B13858120
M. Wt: 334.63 g/mol
InChI Key: NWKCTWGPEUTWKK-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate: is an organic compound with the molecular formula C11H13BrClNO2 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted phenyl derivatives.

    Hydrolysis Products: Corresponding amine and carbon dioxide.

    Oxidation Products: Oxidized derivatives of the phenyl ring.

    Reduction Products: Reduced derivatives of the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

  • tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate
  • tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-ethylcarbamate
  • tert-Butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-isopropylcarbamate

Comparison:

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-5-6-10(14)11(15)7-9/h5-7H,8H2,1-4H3

InChI Key

NWKCTWGPEUTWKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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